molecular formula C8H7BrN2O4 B1314272 Methyl 4-amino-3-bromo-5-nitrobenzoate CAS No. 105655-17-2

Methyl 4-amino-3-bromo-5-nitrobenzoate

Cat. No.: B1314272
CAS No.: 105655-17-2
M. Wt: 275.06 g/mol
InChI Key: PRTLMEWWYBJZPN-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-bromo-5-nitrobenzoate is an organic compound with the molecular formula C8H7BrN2O4 and a molecular weight of 275.06 g/mol . It is a derivative of benzoic acid and is characterized by the presence of amino, bromo, and nitro functional groups on the benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Scientific Research Applications

Methyl 4-amino-3-bromo-5-nitrobenzoate has several applications in scientific research:

Safety and Hazards

“Methyl 4-amino-3-bromo-5-nitrobenzoate” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding dust formation, breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-bromo-5-nitrobenzoate typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-bromo-5-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the bromine atom can produce various substituted benzoates .

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-bromo-5-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The presence of functional groups such as amino, bromo, and nitro allows it to participate in various chemical reactions, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-3-bromo-5-nitrobenzoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 4-amino-3-bromo-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O4/c1-15-8(12)4-2-5(9)7(10)6(3-4)11(13)14/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTLMEWWYBJZPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20546718
Record name Methyl 4-amino-3-bromo-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20546718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105655-17-2
Record name Methyl 4-amino-3-bromo-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20546718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-amino-3-bromo-5-nitrobenzoic acid (3.65 g, 14.0 mmol) in dichloromethane (35 mL) and methanol (35 mL) at 0° C. was slowly added trimethylsilyl-diazomethane (8.74 mL, 17.5 mmol). The mixture was allowed to warm to ambient temperature and concentrated. Purification by silica gel chromatography (100% hexanes→50% hexanes/ethyl acetate) gave the title compound (1.54 g). LC-MS [M]=275.1.
Quantity
3.65 g
Type
reactant
Reaction Step One
Quantity
8.74 mL
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Three
Quantity
35 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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